molecular formula C10H13ClN2O3 B571763 (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride CAS No. 1286207-30-4

(S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride

Cat. No.: B571763
CAS No.: 1286207-30-4
M. Wt: 244.675
InChI Key: KMTLAWJEKPIRFL-PPHPATTJSA-N
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Description

(S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a 4-nitrophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride typically involves the reaction of (S)-pyrrolidine with 4-nitrophenol under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Formation of nitroso or amino derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

(S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The nitrophenoxy group can participate in various interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s biological activity. The pyrrolidine ring can also interact with enzymes or receptors, modulating their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

  • 4-(4-Nitrophenoxy)benzoic acid
  • 4-(4-Nitrophenoxy)benzamide
  • 4-(4-Nitrophenoxy)piperidine hydrochloride

Comparison: (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride is unique due to the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties compared to other similar compounds The nitrophenoxy group is a common feature, but the differences in the core structure (pyrrolidine vs

Properties

IUPAC Name

(3S)-3-(4-nitrophenoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3.ClH/c13-12(14)8-1-3-9(4-2-8)15-10-5-6-11-7-10;/h1-4,10-11H,5-7H2;1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMTLAWJEKPIRFL-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CC=C(C=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1OC2=CC=C(C=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286207-30-4
Record name Pyrrolidine, 3-(4-nitrophenoxy)-, hydrochloride (1:1), (3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286207-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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